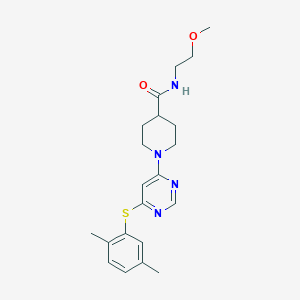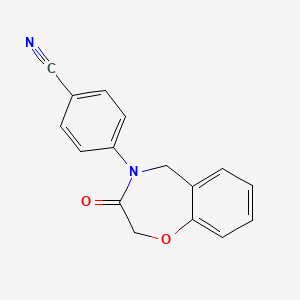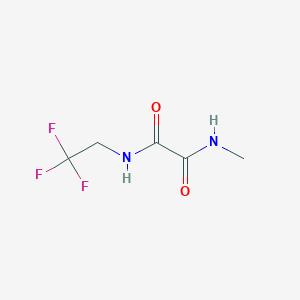
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione is a compound that falls under the category of quinazoline-2,4-dione compounds . These compounds have been synthesized and evaluated for their binding towards sphingosine-1-phosphate receptor 2 (S1PR2) .
Synthesis Analysis
A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized . The synthesis involved a [32P]S1P binding assay . The compounds were synthesized in both catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The molecular structure of quinazoline-2,4-dione compounds is based on this quinazoline scaffold .Chemical Reactions Analysis
The quinazoline-2,4-dione compounds were evaluated for their binding towards sphingosine-1-phosphate receptor 2 (S1PR2) using a [32P]S1P binding assay . This represents the chemical interaction of these compounds with the receptor .科学的研究の応用
Synthesis and Antibacterial Properties
A key application of this compound lies in its role in synthesizing potent antibacterial agents. Hashimoto et al. (2007) discuss the synthesis of new 2-sulfonylquinolones using similar compounds as intermediates. These synthesized compounds effectively combat resistant organisms like MRSA (Hashimoto et al., 2007).
Reactivity with Isocyanates
The reactivity of related hydroxyquinoline-diones with isocyanates, as reported by Mrkvička et al. (2011), yields novel compounds with diverse potential applications. This research demonstrates the versatility of quinazoline-dione derivatives in chemical reactions (Mrkvička et al., 2011).
Application in Optically Pure Isoquinoline Derivatives
Bottari et al. (1999) explored the synthesis of optically pure isoquinoline derivatives using similar compounds. These derivatives have potential applications in pharmaceuticals, particularly in the synthesis of morphine alkaloids (Bottari et al., 1999).
Potential as Cancer Inhibitors
Falsini et al. (2017) identified 3-hydroxyquinazoline-2,4-dione as a useful scaffold for developing inhibitors of tumor-associated human carbonic anhydrases. This has significant implications for cancer treatment (Falsini et al., 2017).
Structural and Antimicrobial Studies
Tran et al. (2004) synthesized a series of 3-hydroxyquinazoline-2,4-diones, exhibiting significant antibacterial activity. This highlights another avenue for the application of quinazoline-dione derivatives in medicine (Tran et al., 2004).
Antagonists at Ionotropic Glutamate Receptors
Colotta et al. (2012) explored 3-hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors, which could have therapeutic applications in neurological disorders (Colotta et al., 2012).
将来の方向性
作用機序
Target of Action
The primary target of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to sphingosine-1-phosphate, a bioactive lipid mediator.
Mode of Action
This compound interacts with S1PR2 by binding to it . This interaction results in changes in the receptor’s activity, which can influence various cellular processes.
Biochemical Pathways
The interaction of this compound with S1PR2 affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in regulating a variety of cellular processes, including cell growth, survival, and migration.
Result of Action
The binding of this compound to S1PR2 can lead to changes in cellular processes regulated by the sphingosine-1-phosphate signaling pathway . The specific molecular and cellular effects can vary depending on the cell type and the context in which the interaction occurs.
特性
IUPAC Name |
3-cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-9-15-12-6-4-3-5-11(12)13(17)16(14(15)18)10-7-8-10/h1,3-6,10H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSVCMBGJXRWAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=O)N(C1=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409046.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2409047.png)
![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2409048.png)

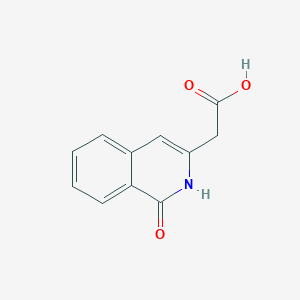
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2409055.png)
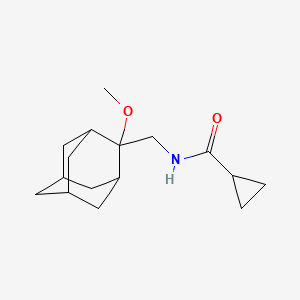

![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409060.png)
